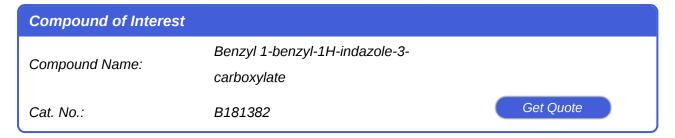


Application Notes and Protocols: Dosage and Administration of Indazole Compounds in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic insights of indazole compounds in various preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this important class of molecules.

Data Presentation: Quantitative Summary of Indazole Compound Administration

The following tables summarize the dosages and administration routes of various indazole compounds in different animal models, categorized by therapeutic area.

Table 1: Anti-inflammatory and Analgesic Models



Indazole Compound/ Derivative	Animal Model	Disease Model	Doses Administere d	Administrat ion Route	Reference
Indazole	Wistar Rats	Carrageenan- induced Paw Edema	25, 50, 100 mg/kg	Intraperitonea I (i.p.)	[1]
5- Aminoindazol e	Wistar Rats	Carrageenan- induced Paw Edema	25, 50, 100 mg/kg	Intraperitonea	[1]
6- Nitroindazole	Wistar Rats	Carrageenan- induced Paw Edema	25, 50, 100 mg/kg	Intraperitonea	[1]
Indazolone Derivative	Mice	Acetic Acid- induced Writhing	20, 40, 60 mg/kg	Not Specified	
Indazolone Derivative	Mice	Hot Plate Test	20, 40, 60 mg/kg	Not Specified	
Indazolone Derivative	Mice	Vincristine- induced Neuropathic Pain	20, 40, 60 mg/kg	Not Specified	
7- Nitroindazole	Mice	Formalin- induced Paw Licking	10, 25, 50 mg/kg	Intraperitonea	
7- Nitroindazole	Mice	Acetic Acid- induced Abdominal Constriction	10, 25, 50 mg/kg	Intraperitonea I (i.p.)	
6- Nitroindazole	Mice	Formalin- induced Paw Licking	25, 50, 100 mg/kg	Intraperitonea I (i.p.)	



6- Nitroindazole	Mice	Acetic Acid- induced Abdominal Constriction	25, 50, 100 mg/kg	Intraperitonea I (i.p.)
Indazole	Mice	Formalin- induced Paw Licking	25, 50, 100 mg/kg	Intraperitonea
Indazole	Mice	Acetic Acid- induced Abdominal Constriction	25, 50, 100 mg/kg	Intraperitonea I (i.p.)

Table 2: Cancer Models



Indazole Compound/ Derivative	Animal Model	Cancer Model	Doses Administere d	Administrat ion Route	Reference
3-(5'- Substituted)- Benzimidazol e-5-(1-(3,5- dichloropyridi n-4-yl) ethoxy)-1H- indazole derivative (Compound 105)	Mice	NCI-H1581 Xenograft (FGFR1- amplified)	10 mg/kg/day	Oral	
Indazole Derivative (2f)	BALB/c Mice	4T1 Tumor- bearing	12.5, 25 mg/kg/day	Intraperitonea I (i.p.)	
Pazopanib	Not Specified	Renal Cell Carcinoma, Soft Tissue Sarcoma	Not Specified	Oral	[2][3]
Axitinib	Not Specified	Advanced Renal Cell Carcinoma	Not Specified	Oral	[4][5]
Niraparib	Not Specified	Ovarian, Fallopian Tube, Peritoneal Cancer	Not Specified	Oral	[1][6][7][8][9]

Table 3: Neurodegenerative Disease Models



Indazole Compound/ Derivative	Animal Model	Disease Model	Doses Administere d	Administrat ion Route	Reference
6-amino-1- methyl- indazole (AMI)	C57BL/6 Mice	MPTP- induced Parkinson's Disease	2, 4 mg/kg/day	Intraperitonea I (i.p.)	[10]
2- (benzo[b]thio phen-2- yl)-1H- imidazole (LSL33)	5xFAD Mice	Alzheimer's Disease	2 mg/kg (for 4 weeks)	Oral	[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the tables are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.[1]

Materials:

- Wistar rats (male)
- Carrageenan (1% w/v solution in saline)
- Indazole compound or derivative
- Vehicle (e.g., 0.5% Carboxymethyl Cellulose)
- Standard drug (e.g., Diclofenac, 10 mg/kg)
- Plethysmograph

Procedure:



- Divide animals into groups (vehicle control, standard, and test compound groups with different doses).
- Administer the indazole compound or vehicle intraperitoneally 30 minutes prior to carrageenan injection.
- Measure the initial paw volume of the right hind paw of each rat using a plethysmograph.
- Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw.
- Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
- Calculate the percentage inhibition of edema for each group compared to the control group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.

Materials:

- Mice (male)
- Acetic acid (0.6% v/v solution in saline)
- Indazole compound or derivative
- Vehicle
- Standard drug (e.g., Aspirin)

Procedure:

- Divide animals into groups (vehicle control, standard, and test compound groups).
- Administer the indazole compound or vehicle orally or intraperitoneally at a predetermined time before acetic acid injection.
- Inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.



- Immediately place the mouse in an observation chamber.
- Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
- Calculate the percentage of inhibition of writhing for each group compared to the control group.

Hot Plate Test in Mice

This model is used to assess the central analgesic activity of a compound.

Materials:

- Mice
- Hot plate apparatus
- · Indazole compound or derivative
- Vehicle
- Standard drug (e.g., Morphine)

Procedure:

- Determine the baseline latency by placing each mouse on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a response is observed (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
- Administer the indazole compound or vehicle.
- At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and record the reaction time.
- An increase in the reaction time compared to the baseline indicates an analgesic effect.



4T1 Tumor-Bearing Mouse Model

This model is used to evaluate the in vivo anti-tumor activity of a compound against breast cancer.

Materials:

- BALB/c mice (female)
- · 4T1 mammary carcinoma cells
- · Indazole compound or derivative
- Vehicle
- Calipers

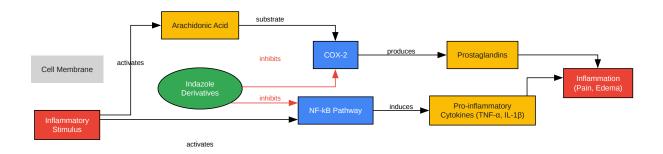
Procedure:

- Inject 4T1 cells subcutaneously into the mammary fat pad of the mice.
- Once the tumors are palpable, divide the mice into groups (vehicle control and test compound groups).
- Administer the indazole compound or vehicle daily via the desired route (e.g., intraperitoneally).
- Measure the tumor volume with calipers every few days.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows Signaling Pathway Diagrams

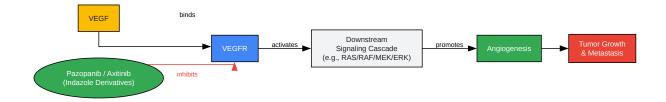


The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by indazole compounds.



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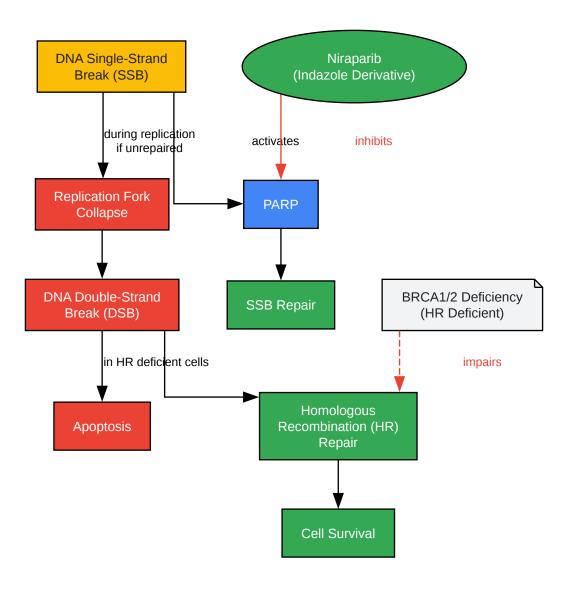
Caption: Anti-inflammatory mechanism of indazole derivatives.



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Caption: VEGFR signaling inhibition by indazole-based drugs.



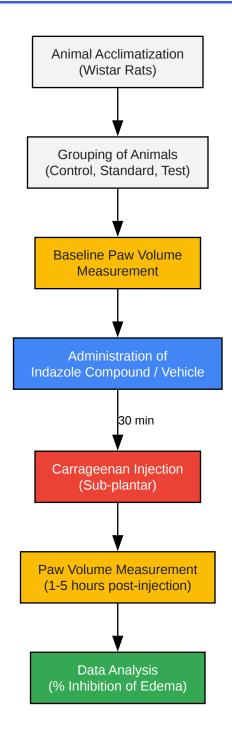


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Caption: PARP inhibition mechanism of Niraparib.

Experimental Workflow Diagrams

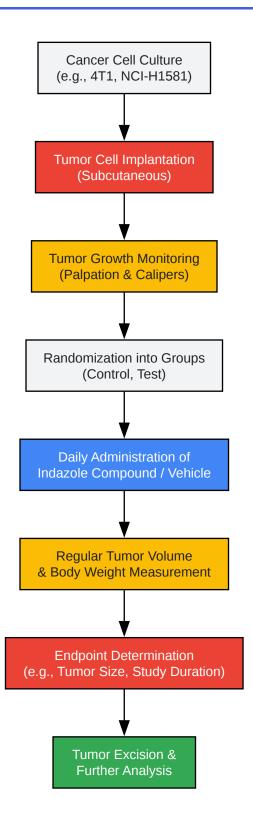




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Caption: Carrageenan-induced paw edema workflow.





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Caption: Xenograft tumor model workflow.



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